2,3,5-Triacetyl beta-D-Ribofuranose
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
65024-85-3 |
|---|---|
Molecular Formula |
C11H16O8 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1 |
InChI Key |
RCDVSNGCFMKYLB-GWOFURMSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Significance As a Protected Monosaccharide Synthon in Carbohydrate Chemistry
The utility of 2,3,5-Triacetyl-beta-D-ribofuranose as a protected monosaccharide synthon is a cornerstone of its application in carbohydrate chemistry. The acetyl groups at the 2, 3, and 5 positions of the ribofuranose ring serve as temporary protecting groups for the hydroxyl functionalities. This protection is essential to prevent unwanted side reactions during multi-step syntheses. harvard.edulibretexts.org The acetyl groups are relatively stable under various reaction conditions, yet can be selectively removed under basic or acidic conditions, allowing for the subsequent functionalization of the hydroxyl groups. libretexts.org
This strategic protection allows chemists to direct reactions to the anomeric carbon (C1), which is crucial for glycosylation reactions—the formation of glycosidic bonds that link monosaccharides to other molecules. The controlled synthesis of oligosaccharides and glycoconjugates heavily relies on such protected synthons to achieve the desired connectivity and stereochemistry.
Synthetic Methodologies and Process Optimization for 2,3,5 Triacetyl Beta D Ribofuranose
Direct Acetylation of D-Ribose: Classical and Refined Protocols
The most common approach to synthesizing acetylated ribofuranose derivatives is the direct acetylation of D-Ribose. This method, while straightforward in principle, involves careful management of reaction parameters to achieve the desired product with high selectivity. Classical methods often involve treating D-ribose with an acetylating agent in the presence of a catalyst. These protocols have been refined over time to improve yields and favor the formation of the desired β-anomer.
Reaction Conditions: Solvent Systems, Catalysts, and Temperature Control
The choice of solvent, catalyst, and temperature is critical in the direct acetylation of D-Ribose. These parameters collectively influence the reaction rate, the equilibrium between the furanose and pyranose forms of the ribose sugar, and the anomeric selectivity (α vs. β).
Temperature control is paramount for managing selectivity. For instance, in the synthesis of a related compound, carrying out a glycosylation reaction at a lower temperature (0-5°C) was found to effectively reduce the formation of the undesired pyranose ring byproduct. For the acetolysis step, which involves the cleavage of a glycoside followed by acetylation, reactions are often conducted at controlled temperatures, for example, not exceeding 25°C during the addition of the acid catalyst, to ensure the desired outcome.
| Parameter | Classical Protocol Details | Purpose | References |
| Solvent Systems | Pyridine, Acetic Acid | Dissolves reactants; Pyridine can also act as a catalyst. | , |
| Catalysts | Pyridine (as solvent), Sulfuric Acid (H₂SO₄) | To accelerate the rate of acetylation. | , |
| Temperature Control | 0-25°C during reagent addition; heating for reaction completion. | To control reaction rate and minimize byproduct formation (e.g., pyranose form). | , |
Reagent Stoichiometry and Order of Addition for Enhanced Selectivity
The stoichiometry of the reagents and the sequence of their addition are crucial for maximizing the yield of the target compound and enhancing selectivity. In reactions involving unprotected sugars, all hydroxyl groups are potential sites for acetylation. Therefore, achieving selective acetylation at the 2, 3, and 5 positions while leaving the anomeric hydroxyl at position 1 free is a significant challenge.
Often, direct acetylation of D-ribose leads to the formation of the peracetylated product, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The desired 2,3,5-triacetyl-β-D-ribofuranose is then typically generated through a subsequent, selective deacetylation at the anomeric position. However, protocols aiming for direct formation must carefully control the amount of acetylating agent.
The order of reagent addition is also critical for preventing unwanted side reactions. In related aqueous acetylation procedures, it has been demonstrated that adding the acetylating agent last to a mixture of the sugar, base, and a nucleophilic catalyst is essential for achieving the desired acetylation. A different order of addition could lead to the formation of undesired byproducts.
Advanced Synthetic Approaches and Scalability Studies
To overcome the limitations of classical batch syntheses, particularly regarding selectivity and scalability, advanced synthetic approaches are being explored. These methods aim to provide better control over reaction conditions and minimize byproduct formation.
Process Intensification through Continuous Flow Reactor Systems
Process intensification using continuous flow reactors represents a modern approach to chemical synthesis. While specific studies on the continuous flow synthesis of 2,3,5-Triacetyl-beta-D-Ribofuranose are not extensively documented in the reviewed literature, the application of this technology offers significant potential advantages. Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and reaction times. This enhanced control could translate to improved selectivity between the α and β anomers and could minimize the formation of pyranose byproducts. The scalability of flow systems also makes them attractive for potential industrial production.
Strategies for Managing Reaction Selectivity and Byproduct Formation
Managing selectivity is the central challenge in the synthesis of 2,3,5-Triacetyl-beta-D-Ribofuranose. The primary issues are controlling regioselectivity (which hydroxyl groups to acetylate) and stereoselectivity (which anomer to form).
A key strategy involves a protection-acetylation-deprotection sequence. However, for direct acetylation, the formation of an anomeric mixture of tetra-O-acetyl-L-ribofuranose is a common outcome, from which the pure β-anomer can be isolated.
Another approach to achieve high regioselectivity is through enzymatic methods. For example, the lipase (B570770) from Candida rugosa has been used to catalyze the regioselective deacetylation at the 5-position of 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose to produce 1,2,3-tri-O-acetyl-beta-D-ribofuranose. This highlights the difficulty of achieving such selectivity through purely chemical means and offers a biocatalytic route to a related, selectively protected ribofuranose.
The main byproducts in the chemical synthesis are the undesired α-anomer and the thermodynamically more stable pyranose form of the sugar. Careful control of reaction conditions, such as maintaining low temperatures during critical steps, is a primary strategy to suppress the formation of the pyranose ring.
Purification Techniques for Academic and Research-Grade Material
Obtaining 2,3,5-Triacetyl-beta-D-Ribofuranose in high purity, as required for academic and research purposes, necessitates effective purification techniques. The choice of method depends on the scale of the reaction and the nature of the impurities.
Column chromatography is a fundamental technique for the purification of acetylated sugars. Silica (B1680970) gel is commonly used as the stationary phase, with a mixture of organic solvents (e.g., ethyl acetate (B1210297) and hexane) as the eluent. This method is highly effective for separating the desired product from starting materials, reagents, and byproducts, including the separation of α and β anomers.
Recrystallization is another powerful method, particularly for isolating a specific anomer from a mixture. For instance, the pure β-anomer of tetra-O-acetyl-L-ribofuranose has been successfully obtained from a crude anomeric mixture by recrystallization from ethyl ether. The success of this technique relies on the differential solubility of the anomers in the chosen solvent system.
Analytical techniques such as Thin Layer Chromatography (TLC) are used to monitor the progress of the reaction, while High-Performance Liquid Chromatography (HPLC) , often in a reversed-phase configuration, is employed to assess the purity of the final product and separate anomeric mixtures.
| Purification Method | Description | Typical Application | References |
| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). | Separation of anomers and removal of byproducts. | , |
| Recrystallization | Purification based on differential solubility in a solvent at varying temperatures. | Isolation of a pure anomer from a mixture. | |
| HPLC | High-resolution separation, often on a reversed-phase column. | Analytical purity assessment and preparative separation of anomers. | , |
Recrystallization Protocols for High Purity Isolation
Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool, which induces the formation of crystals of the desired compound, leaving impurities dissolved in the mother liquor.
For acetylated ribose derivatives, the choice of solvent is critical. A common procedure for a related compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose, involves recrystallization from ethyl alcohol to yield the final product after initial synthesis and isolation. While this specific example pertains to the L-isomer with benzoyl protecting groups, the principle of using an alcohol as a recrystallization solvent is often applicable to acetylated sugars due to their polarity.
In another instance, for the purification of 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose, a slurry wash with a hexane (B92381)/ethyl acetate (5:1) solution at ambient temperature for 2 hours is employed to achieve high purity. google.com This process, while not a classical recrystallization, utilizes solvent washing to remove impurities from the solid product.
The effectiveness of recrystallization is highly dependent on the impurity profile of the crude product. For complex mixtures, it may serve as a preliminary purification step before further refinement by chromatography.
Table 1: Recrystallization and Purification Solvents for Ribofuranose Derivatives
| Compound | Purification Method | Solvent/Solvent System | Reference |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose | Recrystallization | Ethyl alcohol | wikipedia.org |
| 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose | Slurry Wash | Hexane/Ethyl Acetate (5:1) | google.com |
Chromatographic Methods for Refinement and Impurity Removal
Chromatography is an indispensable tool for the fine purification of 2,3,5-Triacetyl-beta-D-ribofuranose, allowing for the separation of the desired product from closely related impurities and anomers.
Silica Gel Column Chromatography:
A widely used method for the purification of acetylated sugars is silica gel column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (an organic solvent or solvent mixture).
For instance, in the synthesis of 1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate, the crude product, an oily residue, is purified by silica gel column chromatography to yield the pure compound as a colorless solid. google.com The specific eluent system is not detailed in this particular reference, but typically, mixtures of hexane and ethyl acetate or dichloromethane (B109758) and methanol (B129727) are employed, with the polarity of the eluent gradually increased to effect separation.
In a different synthesis, the anomers of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose were successfully separated by column chromatography, highlighting the technique's utility in resolving stereoisomers. umich.edu
High-Performance Liquid Chromatography (HPLC):
For analytical and preparative-scale purification requiring higher resolution, High-Performance Liquid Chromatography (HPLC) is often the method of choice. HPLC utilizes high pressure to force the solvent through a column packed with a stationary phase of smaller particle size, leading to more efficient separations.
Table 2: Chromatographic Purification of Ribofuranose Derivatives
| Compound | Chromatographic Method | Stationary Phase | Outcome | Reference |
| 1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate | Silica Gel Column Chromatography | Silica Gel | Recovery of the aimed product as a colorless solid. | google.com |
| 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose | Column Chromatography | Not Specified | Separation of anomers. | umich.edu |
| 1,2,3,5-tetra-O-acetyl-L-ribofuranose | HPLC (Analytical) | Not Specified | Determination of anomeric ratio and yield. | chemicalbook.com |
The selection of the appropriate chromatographic method and conditions, such as the stationary phase, mobile phase composition, and flow rate, is crucial for achieving the desired level of purity for 2,3,5-Triacetyl-beta-D-ribofuranose and its derivatives. These purification steps are essential for ensuring the success of subsequent synthetic applications.
Mechanistic Investigations into the Synthesis and Transformation of 2,3,5 Triacetyl Beta D Ribofuranose
Role of Acetyl Groups as Transient Protecting Functionalities
In the multistep synthesis of complex carbohydrate structures, it is essential to temporarily block certain hydroxyl groups to prevent unwanted side reactions. numberanalytics.commasterorganicchemistry.com Acetyl groups are frequently employed for this purpose due to their ease of installation and subsequent removal under mild conditions. numberanalytics.comacs.org In the context of 2,3,5-Triacetyl-beta-D-ribofuranose, the acetyl groups at the C2, C3, and C5 positions mask the respective hydroxyl groups of the ribofuranose ring. researchgate.net
The primary role of these acetyl groups is to prevent reactions at the C2, C3, and C5 hydroxyls while chemical transformations are carried out at the anomeric (C1) position. wiley-vch.de For example, during the synthesis of nucleosides, the anomeric carbon is the site of glycosidic bond formation with a nucleobase. beilstein-journals.org The acetyl protecting groups ensure that the nucleobase selectively couples at C1.
The stability of the acetyl esters allows them to withstand a variety of reaction conditions. However, they are also designed to be "transient," meaning they can be removed reliably when their protective function is no longer needed. This deprotection is typically achieved through saponification, using a base such as sodium methoxide (B1231860) in methanol (B129727). numberanalytics.com This process regenerates the hydroxyl groups, yielding the final desired carbohydrate structure. The use of acetyl groups is part of a broader protecting group strategy that may involve other groups like benzyl (B1604629) ethers or silyl (B83357) ethers to achieve differential protection and deprotection schemes. acs.orgwiley-vch.de
Enzymatic methods have also been developed for the regioselective deacetylation of peracetylated ribofuranose. For instance, lipases can be used to selectively remove the acetyl group at the 5-position of 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose to furnish 1,2,3-tri-O-acetyl-beta-D-ribofuranose, demonstrating a high degree of chemoselectivity. researchgate.net
Understanding Anomeric Stereoselectivity in Glycosylation Precursor Formation
The stereochemical configuration at the anomeric carbon is a critical determinant of the biological activity of carbohydrates and their derivatives. The acetyl group at the C2 position of 2,3,5-Triacetyl-beta-D-ribofuranose plays a crucial role in controlling this stereoselectivity through a phenomenon known as neighboring group participation. beilstein-journals.orgnih.gov
When a glycosyl donor with a C2-acetyl group is activated, the carbonyl oxygen of the acetyl group can attack the anomeric carbon from the backside, forming a cyclic acyloxonium ion intermediate (specifically, a dioxolenium ion). nih.govtandfonline.commdpi.com This intermediate effectively shields one face of the ribofuranose ring. Consequently, an incoming nucleophile (the glycosyl acceptor) can only attack from the opposite face, leading to the stereoselective formation of a 1,2-trans-glycosidic bond. nih.govbeilstein-journals.org In the case of ribofuranose, which has a cis relationship between the C1 and C2 substituents in the beta-anomer, this participation leads to the formation of a beta-glycoside.
The effectiveness of neighboring group participation is influenced by several factors, including the nature of the protecting group, the solvent, and the reaction conditions. nih.gov While acetyl and benzoyl groups are classic participating groups that lead to 1,2-trans products, the use of non-participating groups, such as ethers, at the C2 position is typically required for the synthesis of 1,2-cis-glycosides, though often with lower stereoselectivity. nih.govbeilstein-journals.org
Research has shown that the stereoselectivity of glycosylation is profoundly influenced by the protecting groups on the donor molecule. nih.gov The table below summarizes the influence of different C2-protecting groups on the anomeric selectivity in glycosylation reactions.
| C2-Protecting Group | Typical Stereochemical Outcome | Mechanism |
| Acetyl (Ac) | 1,2-trans | Neighboring Group Participation beilstein-journals.org |
| Benzoyl (Bz) | 1,2-trans | Neighboring Group Participation mdpi.com |
| Benzyl (Bn) | Mixture of 1,2-cis and 1,2-trans | Non-participating nih.gov |
| Chloroacetyl | 1,2-trans | Neighboring Group Participation beilstein-journals.org |
The formation of the beta-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose has been reported with high selectivity (α/β ratio of 6/94), which is then used as a precursor for nucleoside synthesis. chemicalbook.com This high stereoselectivity underscores the directing power of the C2-acetyl group.
Kinetic and Thermodynamic Aspects of Acetylation Reactions
The acetylation of D-ribose to form 2,3,5-Triacetyl-beta-D-ribofuranose is a reaction that can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. jackwestin.comnumberanalytics.com Understanding these principles is crucial for optimizing the yield of the desired isomer.
Kinetic Control: This regime favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. jackwestin.comlibretexts.org Kinetic control is typically achieved at lower temperatures, where the reactions are essentially irreversible, and the product distribution reflects the relative rates of formation. stackexchange.comyoutube.com
Thermodynamic Control: This regime favors the most stable product. It is typically established at higher temperatures, which provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing an equilibrium to be reached. jackwestin.comstackexchange.com The product distribution at equilibrium reflects the relative thermodynamic stabilities of the products. numberanalytics.com
In the acetylation of D-ribose, a mixture of furanose and pyranose forms, as well as alpha and beta anomers, can be produced. The synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose often involves an acetolysis step, where a methyl ribofuranoside is treated with acetic anhydride (B1165640) and an acid catalyst like sulfuric acid. google.com The conditions for these reactions, such as temperature and reaction time, are carefully controlled to maximize the yield of the desired beta-furanose product.
For instance, one synthetic procedure involves the acetylation of L-ribose followed by acetolysis, which yields a crude product with a high predominance of the β-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose. chemicalbook.com This suggests that the β-furanose form is likely the thermodynamically more stable product under these conditions, or that the reaction conditions favor its formation kinetically. The interplay between kinetic and thermodynamic factors can be complex, and the final product ratio is a result of the specific reagents and conditions employed.
The table below illustrates how reaction conditions can influence the outcome of a reaction under kinetic versus thermodynamic control.
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low libretexts.orgyoutube.com | High stackexchange.comyoutube.com |
| Reaction Time | Short | Long (to reach equilibrium) |
| Governing Principle | Rate of reaction (lowest activation energy) jackwestin.com | Stability of product (lowest Gibbs free energy) jackwestin.com |
| Reversibility | Generally irreversible libretexts.org | Reversible stackexchange.com |
By carefully selecting the acetylation reagents, catalysts, and reaction conditions (temperature, time), chemists can steer the reaction towards the formation of 2,3,5-Triacetyl-beta-D-ribofuranose with high yield and stereoselectivity, making this crucial building block readily available for further synthetic applications.
Chemical Reactivity and Stability Profiles of 2,3,5 Triacetyl Beta D Ribofuranose
Hydrolytic Stability Across Varied pH Environments
The acetyl groups of 2,3,5-triacetyl-beta-D-ribofuranose are susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the medium. The stability of these ester linkages is a critical factor in the handling, storage, and application of this compound.
Under acidic conditions, the hydrolysis of the acetyl groups is accelerated. The reaction proceeds via protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
While specific kinetic studies detailing the rate constants for each acetyl group's cleavage on 2,3,5-triacetyl-beta-D-ribofuranose are not extensively documented in publicly available literature, research on the closely related compound 2',3',5'-triacetyl-6-azauridine provides valuable insights. The hydrolysis of this nucleoside derivative under acidic conditions follows a complex kinetic scheme involving the sequential loss of the acetyl groups. nih.gov The rate of hydrolysis is dependent on the hydrogen ion concentration. For 2,3,5-triacetyl-beta-D-ribofuranose, it has been observed that acidic conditions at a pH of 1 lead to the complete removal of all three acetyl groups within a 24-hour period. vulcanchem.com
The general mechanism for acid-catalyzed ester hydrolysis involves the following steps:
Protonation of the carbonyl oxygen of an acetyl group.
Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to one of the hydroxyl groups of the intermediate.
Elimination of the alcohol (in this case, the ribofuranose hydroxyl group) to reform the carbonyl group, yielding a carboxylic acid (acetic acid) and the partially deacetylated ribofuranose.
Deprotonation of the resulting protonated carboxylic acid.
This process can occur sequentially at the C-5, C-3, and C-2 positions, with the primary acetyl group at C-5 generally being the most reactive, followed by the secondary acetyl groups at C-2 and C-3.
| pH | Time for Complete Deacetylation | Reference |
|---|---|---|
| 1 | 24 hours | vulcanchem.com |
In neutral and mildly basic environments, 2,3,5-triacetyl-beta-D-ribofuranose exhibits greater stability compared to acidic conditions. At a physiological pH of 7.4, less than 30% of the compound undergoes hydrolysis over a 29-hour period. vulcanchem.com This suggests a relatively slow rate of cleavage of the acetyl groups in neutral aqueous solutions.
Under basic conditions, the hydrolysis of the acetyl groups, often referred to as saponification, is irreversible. The hydroxide (B78521) ion acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This reaction does not require prior protonation and is generally faster than acid-catalyzed hydrolysis at the same deviation from neutral pH.
The kinetic analysis of the hydrolysis of 2',3',5'-triacetyl-6-azauridine revealed a pH-rate profile that can be described by a four-term rate equation, indicating different contributing reaction pathways across the pH spectrum. nih.gov A similar complex relationship between pH and hydrolysis rate would be expected for 2,3,5-triacetyl-beta-D-ribofuranose. The hydrolysis in basic media would proceed through the formation of di- and mono-acetylated intermediates before complete deacetylation to ribofuranose.
| pH | Extent of Hydrolysis | Time | Reference |
|---|---|---|---|
| 7.4 | < 30% | 29 hours | vulcanchem.com |
Reactivity Towards Nucleophilic and Electrophilic Reagents
The acetyl groups in 2,3,5-triacetyl-beta-D-ribofuranose serve as protecting groups for the hydroxyl functions of the ribose sugar. This protection allows for selective reactions at other positions of the molecule, particularly at the anomeric carbon (C-1).
The primary role of 2,3,5-triacetyl-beta-D-ribofuranose in synthetic organic chemistry is as a precursor for the synthesis of nucleoside analogues. vulcanchem.com In these reactions, the furanose ring acts as an electrophile at the anomeric center, which is attacked by a nucleophile, typically a nitrogen atom of a heterocyclic base (nucleobase).
These glycosylation reactions are often catalyzed by Lewis acids, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The Lewis acid coordinates to the oxygen atoms of the acetyl groups and the furanose ring, making the anomeric carbon more electrophilic and facilitating the departure of a leaving group, which can be generated in situ from the C-1 hydroxyl. The nucleobase then attacks the electrophilic anomeric carbon to form the desired N-glycosidic bond. The stereochemical outcome of this reaction is influenced by the reaction conditions and the nature of the reactants.
While the predominant documented reactions involve nucleophilic attack at the anomeric carbon, the carbonyl carbons of the acetyl groups are also electrophilic centers and can potentially react with strong nucleophiles. However, such reactions are less common in the synthetic applications of this compound.
The furanose ring itself, being an ether, is generally unreactive towards electrophiles under mild conditions. The lone pairs on the ring oxygen can be protonated under strongly acidic conditions, which can be a prelude to ring-opening or other rearrangements.
Investigations into Epimerization Pathways During Storage and Reaction
Epimerization, the change in the configuration of one of several stereocenters in a molecule, is a potential pathway for the isomerization of 2,3,5-triacetyl-beta-D-ribofuranose. The most studied form of epimerization in acetylated sugars is anomerization, which is the epimerization at the anomeric carbon (C-1).
A study on the acid-catalyzed anomerization of the related compound 1-O-acetyl-2,3,5-O-benzoyl-alpha- and -beta-L-ribofuranoses in acetic acid-acetic anhydride (B1165640) mixtures demonstrated that the interconversion between the alpha and beta anomers occurs via an exocyclic C-O cleavage mechanism. nih.gov This suggests that under acidic conditions, 2,3,5-triacetyl-beta-D-ribofuranose, which has a free hydroxyl at the anomeric position, could potentially undergo anomerization if the anomeric hydroxyl is acetylated in the reaction medium. The process involves the formation of an oxocarbenium ion intermediate, which can then be attacked by a nucleophile from either face, leading to a mixture of anomers.
Epimerization at other chiral centers of the ribofuranose ring (C-2, C-3, and C-4) is less likely under normal storage and reaction conditions. Such transformations would require more drastic conditions involving ring-opening and closing mechanisms or enolization, which are not typically observed for this class of compounds.
Another related phenomenon is acyl migration. During the enzymatic hydrolysis of tetra-O-acetyl-beta-D-ribofuranose, migration of acetyl groups from secondary hydroxyls to a liberated primary hydroxyl has been observed. While not strictly epimerization, this indicates the potential for intramolecular acyl transfer under certain conditions, which could lead to a mixture of constitutional isomers. There is no direct evidence to suggest that significant epimerization at C-2, C-3, or C-4 occurs during routine handling, storage, or in the common synthetic applications of 2,3,5-triacetyl-beta-D-ribofuranose.
Applications of 2,3,5 Triacetyl Beta D Ribofuranose in Advanced Organic Synthesis
Fundamental Role as a Glycosyl Donor or Acceptor Scaffold
In carbohydrate chemistry, the ability of a sugar molecule to act as either a glycosyl donor or a glycosyl acceptor is fundamental to the synthesis of oligosaccharides and glycoconjugates. 2,3,5-Triacetyl-beta-D-ribofuranose, and its common precursor 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, are adept at playing this dual role.
When acting as a glycosyl donor , the acetyl group at the anomeric carbon (C1) of the peracetylated precursor (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) functions as an effective leaving group in the presence of a Lewis acid catalyst. google.comgoogle.com This facilitates the formation of a new glycosidic bond with a nucleophilic acceptor molecule. The acetyl groups at positions 2, 3, and 5 serve as protecting groups, preventing unwanted side reactions at these hydroxyls.
Conversely, it can be transformed into a glycosyl acceptor . Through selective deacetylation, typically at the more reactive primary 5-position, a free hydroxyl group can be exposed. For instance, enzymatic deacetylation using lipase (B570770) from Candida rugosa can regioselectively remove the acetyl group at the 5-position of 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose to furnish 1,2,3-tri-O-acetyl-beta-D-ribofuranose. researchgate.netnih.gov This unmasked hydroxyl group is then available to act as a nucleophile, accepting a glycosyl unit from a donor to extend the carbohydrate chain.
Strategic Employment in Nucleoside Analog Synthesis
Perhaps the most significant application of acetylated ribofuranose derivatives is in the synthesis of nucleosides and their analogs, many of which are potent antiviral and anticancer agents. researchgate.net
The formation of the N-glycosidic bond between the sugar moiety and a nucleobase is a critical step in nucleoside synthesis. Acetylated ribofuranose derivatives are standard glycosyl donors in the widely used Vorbrüggen glycosylation reaction. In this procedure, a protected ribose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). researchgate.netresearchgate.netgoogle.com
This strategy is not limited to natural nucleobases; it is highly effective for coupling with modified and unnatural heterocyclic bases to create novel nucleoside analogs. For example, 1,2,3-triazolyl nucleoside analogs have been synthesized where 1,2,3-triazol-4-yl-2′,3′,5′-tri-O-acetyl-β-d-ribofuranose fragments are attached to various heterocyclic moieties, yielding compounds with potential antiviral activity. mdpi.com
| Reactant 1 (Glycosyl Donor) | Reactant 2 (Nucleobase/Heterocycle) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Pyrimidines (Ura, Thy, Cyt) | SnCl₄, 1,2-dichloroethane | Disaccharide Nucleosides | researchgate.netresearchgate.net |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Purines (Ade, Gua) | SnCl₄, 1,2-dichloroethane | Disaccharide Nucleosides | researchgate.netresearchgate.net |
| 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | Silylated 5-Fluorocytosine (B48100) | Stannic Chloride (SnCl₄) | Fluoropyrimidine Nucleoside Precursor | google.com |
| 1,2,3-triazol-4-yl-2′,3′,5′-tri-O-acetyl-β-d-ribofuranose fragments | 6-methyluracil, Alloxazine | Click Chemistry | 1,2,3-Triazolyl Nucleoside Analogs | mdpi.com |
A critically important application lies in the synthesis of precursors for major chemotherapeutic drugs. Specifically, a derivative, 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose , is a key intermediate in the industrial production of the fluoropyrimidine drugs capecitabine (B1668275) (Xeloda®) and its intermediate, doxifluridine. nih.govchemicalbook.comresearchgate.net
Capecitabine is a prodrug that is ultimately converted to 5-fluorouracil (B62378) (5-FU) in the body. Its synthesis involves the coupling of the 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose intermediate with a protected 5-fluorocytosine derivative. google.comgoogle.com The "5-deoxy" modification is crucial for the final drug's structure and activity. The synthesis of this key intermediate often starts from D-ribose and involves several steps, including deoxygenation at the 5-position followed by acetylation, to yield the reactive glycosyl donor. nih.govpatsnap.com
| Drug | Key Intermediate | Synthetic Role | Reference |
|---|---|---|---|
| Capecitabine | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | Provides the 5-deoxyribose moiety; coupled with a 5-fluorocytosine derivative. | google.comnih.govchemicalbook.comresearchgate.netgoogle.com |
| Doxifluridine | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | Serves as a precursor for the 5'-deoxy-5-fluorouridine structure. | nih.govresearchgate.net |
Utility in the Preparation of Other Biologically Relevant Carbohydrate Derivatives
The utility of 2,3,5-triacetyl-beta-D-ribofuranose extends beyond nucleosides to the construction of more complex carbohydrate structures that are vital for biological function.
Glycoproteins and glycolipids are decorated with complex oligosaccharide chains (glycans) that mediate a vast array of cellular processes, including cell recognition, signaling, and immune responses. mdpi.com The synthesis of these intricate structures relies on a building-block approach using protected monosaccharides.
While derivatives of glucose, mannose, and galactose are more common in mammalian glycans, ribose-containing structures are also of significant interest. Protected ribofuranose units like 2,3,5-triacetyl-beta-D-ribofuranose can be used as building blocks in a strategy known as metabolic glycoengineering or in direct chemical synthesis to construct specific oligosaccharide sequences. mdpi.comjohnshopkins.edu By acting as a glycosyl donor or acceptor, it can be incorporated into a growing glycan chain, which can then be attached to a protein or lipid backbone.
The same principles used in glycoprotein (B1211001) synthesis apply to the development of novel or modified oligosaccharides and polysaccharides. 2,3,5-Triacetyl-beta-D-ribofuranose can be a starting point for creating unique sugar chains with tailored properties. A clear example is the synthesis of disaccharide nucleosides, where a second ribofuranose unit is glycosidically linked to an existing nucleoside. researchgate.netresearchgate.net This creates a short, modified oligosaccharide attached to a nucleobase. This process demonstrates the compound's role as a glycosyl donor in extending a carbohydrate structure by one unit, a foundational step in the synthesis of larger, more complex polysaccharides.
Analytical Characterization Methodologies for 2,3,5 Triacetyl Beta D Ribofuranose
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are fundamental for separating 2,3,5-Triacetyl-beta-D-ribofuranose from impurities and related substances. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose, offering high resolution and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) Method Development (e.g., Reverse-phase HPLC with C18 columns)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of acetylated carbohydrates like 2,3,5-Triacetyl-beta-D-ribofuranose. phenomenex.comwikipedia.org In this method, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used in conjunction with a polar mobile phase. phenomenex.comwikipedia.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method development for the analysis of 2,3,5-Triacetyl-beta-D-ribofuranose often involves optimizing the mobile phase composition to achieve the desired separation. A common mobile phase consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). wikipedia.org The ratio of these solvents can be adjusted to control the retention time of the compound. For instance, a mobile phase of acetonitrile and water in a 70:30 (v/v) ratio has been shown to provide effective separation. vulcanchem.com The use of a C18 column, such as an Acclaim RSL C120C18, is a standard choice for this type of analysis. vulcanchem.comobrnutafaza.hr Detection is typically carried out using a UV detector, often at a wavelength of 210 nm, where the acetyl groups exhibit absorbance. vulcanchem.comguidechem.com
The following table outlines a typical set of HPLC conditions for the analysis of 2,3,5-Triacetyl-beta-D-ribofuranose:
| Parameter | Condition |
| Column | C18 (e.g., Acclaim RSL C120C18) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Room Temperature |
| This table is based on data from multiple sources. vulcanchem.comguidechem.com |
Resolution and Quantification of Deacetylation Byproducts
A primary concern in the synthesis and storage of 2,3,5-Triacetyl-beta-D-ribofuranose is the potential for hydrolysis of the acetyl groups, leading to the formation of deacetylation byproducts. These byproducts can include various di- and mono-acetylated ribofuranose species, as well as fully deacetylated ribose. HPLC methods are crucial for resolving and quantifying these impurities.
The same reverse-phase HPLC method described above can often be used to separate the parent compound from its less hydrophobic deacetylation byproducts. vulcanchem.com Due to the loss of acetyl groups, the deacetylated forms are more polar and will therefore have shorter retention times on a C18 column. This allows for the baseline resolution of 2,3,5-Triacetyl-beta-D-ribofuranose from these byproducts, which is critical for accurate purity assessment. vulcanchem.com Quantification of these impurities can be achieved by creating calibration curves using standards of the known byproducts or by using the principle of relative response factors if standards are unavailable. The ability to achieve a resolution greater than 2.0 is indicative of a good separation between the main compound and its impurities. vulcanchem.com
Spectrometric Techniques for Structural Elucidation and Confirmation
Spectrometric techniques are indispensable for confirming the chemical structure of 2,3,5-Triacetyl-beta-D-ribofuranose and identifying its characteristic features. Mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy each provide a unique piece of the structural puzzle.
Mass Spectrometry (e.g., Electrospray Ionization MS) for Molecular Ion Detection and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like acetylated sugars, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion. nih.govyoutube.com
In the positive ion mode of ESI-MS, 2,3,5-Triacetyl-beta-D-ribofuranose (with a molecular weight of 276.24 g/mol ) is typically observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 277.12. vulcanchem.comnih.gov It can also form adducts with other cations present in the sample, such as sodium [M+Na]⁺. rsc.org
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing further structural information. Characteristic fragmentation patterns for 2,3,5-Triacetyl-beta-D-ribofuranose include the loss of an acetyl group (CH₃CO), resulting in a fragment ion at m/z 217. vulcanchem.com Another common fragment corresponds to the C₅H₇O₅⁺ ion at m/z 175. vulcanchem.com These fragmentation patterns serve as a fingerprint for the compound, confirming the presence and location of the acetyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
The ¹H NMR spectrum of 2,3,5-Triacetyl-beta-D-ribofuranose will show distinct signals for the protons of the ribofuranose ring and the methyl protons of the three acetyl groups. chemicalbook.comrsc.org The chemical shifts and coupling constants of the ring protons are highly dependent on their stereochemistry and the conformation of the furanose ring. rsc.org The protons of the acetyl groups typically appear as sharp singlets in the region of 2.0-2.2 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the acetyl groups will appear at the downfield end of the spectrum (around 170 ppm), while the carbons of the ribofuranose ring will resonate at chemical shifts characteristic of their specific environment. chemicalbook.comresearchgate.net
The following table summarizes representative ¹H NMR spectral data for a related compound, beta-D-Ribofuranose 1,2,3,5-tetraacetate, which provides an indication of the expected chemical shifts for the acetyl groups and ring protons.
| Assignment | Shift (ppm) |
| H-1 | 6.165 |
| H-2 | 5.354 |
| H-3 | 5.346 |
| H-4 | 4.378 |
| H-5a | 4.330 |
| H-5b | 4.154 |
| Acetyl Protons | 2.135, 2.105, 2.098, 2.081 |
| Data from ChemicalBook for beta-D-Ribofuranose 1,2,3,5-tetraacetate. chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of 2,3,5-Triacetyl-beta-D-ribofuranose is characterized by specific absorption bands that confirm the presence of its key functional groups.
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester functional groups. These typically appear in the region of 1740-1750 cm⁻¹. rsc.org The presence of C-O stretching vibrations from the ester linkages and the furanose ring will also give rise to strong bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹. rsc.org Additionally, the C-H stretching vibrations of the alkyl and methine groups of the ribose core and acetyl groups are observed in the 2850-3000 cm⁻¹ region. rsc.orglibretexts.org The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the successful acetylation of the hydroxyl groups. spectroscopyonline.com
The following table lists the characteristic IR absorption bands for 2,3,5-Triacetyl-beta-D-ribofuranose.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | 1740 - 1750 |
| C-O (Ester and Ether) | 1200 - 1300 |
| C-H (Alkyl and Methine) | 2850 - 3000 |
| This table is based on data from multiple sources. rsc.orglibretexts.orgspectroscopyonline.com |
Advanced Techniques for Stereochemical Analysis (e.g., X-ray Crystallography)nih.gov
The definitive determination of the three-dimensional structure of 2,3,5-Triacetyl-beta-D-ribofuranose, including the precise stereochemistry of its chiral centers and the conformation of the furanose ring, relies on advanced analytical methodologies. Among these, single-crystal X-ray crystallography stands as the gold standard, providing unambiguous atomic coordinates in the solid state.
The stereochemical integrity of the original D-ribose is maintained in 2,3,5-Triacetyl-beta-D-ribofuranose, as reflected in its systematic IUPAC name: [(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate (B1210297). nih.gov
To provide context and further insight into the stereochemical analysis of acetylated ribofuranose derivatives, it is instructive to examine the crystallographic data of closely related compounds. For instance, the crystal structure of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose has been determined, and it reveals a C2-exo, C3-endo twist configuration of the ribofuranose ring. nih.govresearchgate.net This similarity in conformation suggests that the arrangement of the acetyl groups at the C-2 and C-3 positions significantly influences the puckering of the furanose ring.
The following table summarizes key crystallographic data for 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, a structurally related compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₆O₇ | nih.gov |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| Unit Cell Dimensions | a = 5.89 Å, b = 14.23 Å, c = 15.65 Å | researchgate.net |
| Ring Conformation | C2-exo, C3-endo twist | nih.govresearchgate.net |
Note: This data is for the related compound 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose and is presented for comparative purposes.
In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of furanose rings in solution. nih.gov Techniques such as Nuclear Overhauser Effect (nOe) spectroscopy can provide information about through-space interactions between protons, which helps in determining their relative stereochemistry and the conformation of the molecule. wordpress.com For acetylated ribofuranose derivatives, the coupling constants between vicinal protons in the ¹H NMR spectrum are also indicative of the dihedral angles and thus the ring pucker. nih.gov
Computational and Theoretical Studies Involving 2,3,5 Triacetyl Beta D Ribofuranose
Molecular Dynamics Simulations for Conformational Sampling and Reactivity Prediction
The conformational space of the furanose ring is often described by the concept of pseudorotation, a continuous puckering motion of the ring. MD simulations, often employing force fields like GLYCAM, can map the energy landscape of this pseudorotation, identifying the most stable conformers and the energy barriers between them. jst.go.jp For acetylated furanosides, the bulky and rotatable acetyl groups at the C2, C3, and C5 positions add further complexity to the conformational preferences, influencing the pucker of the ribofuranose ring through steric and electronic interactions. For instance, X-ray crystallography of a related compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, revealed a C2-exo, C3-endo twist configuration for the furanose ring. researchgate.netnih.gov
MD simulations can also predict reactivity by identifying conformations that are pre-organized for a specific chemical reaction. For example, in glycosylation reactions where 2,3,5-Triacetyl-beta-D-ribofuranose acts as a glycosyl donor, its reactivity is highly dependent on the conformation of the furanose ring and the orientation of the anomeric substituent. Simulations can reveal the population of reactive conformers in different solvent environments, providing insights into reaction kinetics and stereochemical outcomes. jst.go.jpnih.gov The acetylation of histone tails, a post-translational modification, has been shown through MD simulations to impact the structure and dynamics of nucleosomes, suggesting that such modifications can expose DNA for interactions. nih.govnih.gov This highlights how acetyl groups can significantly alter molecular interactions and subsequent biological events.
Table 1: Illustrative Conformational Population of a Substituted β-D-Ribofuranose Ring from a Molecular Dynamics Simulation.
Note: This table presents hypothetical data for illustrative purposes, based on general findings for furanose ring conformational analysis. Specific experimental or computational data for 2,3,5-Triacetyl-beta-D-Ribofuranose was not available in the searched literature.
| Conformer Type | Pseudorotation Phase Angle (P) | Population (%) | Key Dihedral Angles (Illustrative) |
| North (N) | 0° ± 18° | 45 | C1'-C2'-C3'-C4' ≈ 36° |
| South (S) | 180° ± 18° | 35 | C1'-C2'-C3'-C4' ≈ -36° |
| East (E) | 90° ± 18° | 10 | C1'-C2'-C3'-C4' ≈ 0° |
| West (W) | 270° ± 18° | 10 | C1'-C2'-C3'-C4' ≈ 0° |
Quantum Mechanical Calculations for Reaction Pathway Energetics
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), offer a higher level of theoretical accuracy for studying electronic structure and energies compared to the classical mechanics used in MD. nih.gov QM calculations are instrumental in determining the precise geometries and relative stabilities of the different conformers of 2,3,5-Triacetyl-beta-D-ribofuranose. By calculating the electronic energy of various envelope and twist conformations, a detailed potential energy surface can be constructed, corroborating and refining the results from MD simulations. mdpi.comfrontiersin.org
Furthermore, QM calculations are essential for investigating the energetics of reaction pathways. For reactions involving 2,3,5-Triacetyl-beta-D-ribofuranose, such as the formation of a glycosidic bond in nucleoside synthesis, QM can be used to model the entire reaction coordinate. This includes identifying the structures of transition states and calculating their activation energies. Such calculations provide fundamental insights into the reaction mechanism, helping to explain why certain products are favored over others and how catalysts might influence the reaction rate. The agreement between QM-calculated parameters and experimental data, such as NMR coupling constants, can validate the computational model. nih.govmdpi.com
Table 2: Illustrative Relative Energies of β-D-Ribofuranose Conformers Calculated by Quantum Mechanics.
Note: This table contains hypothetical data to illustrate the application of QM calculations. The energy values are not specific to 2,3,5-Triacetyl-beta-D-Ribofuranose and are for demonstration purposes only.
| Conformation | Pseudorotation Description | Relative Energy (kcal/mol) |
| C3'-endo | North (N) | 0.00 (Reference) |
| C2'-endo | South (S) | 0.5 - 1.5 |
| O4'-endo | East (E) | 2.0 - 3.0 |
| C1'-exo | West (W) | 2.5 - 4.0 |
| C2'-exo / C3'-endo | Twist (T) | 0.2 - 0.8 |
In Silico Design of Novel Derivatives and Their Predicted Interactions (e.g., molecular dynamics simulations predicting inhibition of DNA methyltransferase 1 by derivatives)
The scaffold of 2,3,5-Triacetyl-beta-D-ribofuranose is a valuable starting point for the in silico design of novel therapeutic agents. A prominent example is the design of inhibitors for enzymes like DNA methyltransferase 1 (DNMT1), which is a key target in epigenetic therapy for cancer. frontiersin.orgmdpi.comyoutube.com The process of in silico design involves several computational stages.
Initially, novel derivatives can be created by computationally modifying the 2,3,5-Triacetyl-beta-D-ribofuranose structure. This could involve replacing the anomeric hydroxyl group with various nucleobases or other chemical moieties. Subsequently, molecular docking is employed to predict how these designed derivatives will bind to the active site of the target protein, such as DNMT1. youtube.comvulcanchem.com Docking algorithms score the different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), providing an initial estimate of binding affinity. researchgate.net
Following docking, promising candidates are subjected to more rigorous evaluation using MD simulations. By simulating the dynamics of the protein-ligand complex, researchers can assess the stability of the predicted binding pose over time. nih.gov These simulations can reveal crucial details about the interactions between the inhibitor and the protein, such as the role of specific amino acid residues and the influence of water molecules in the binding site. This detailed understanding of the binding mechanism is vital for optimizing the lead compounds to improve their potency and selectivity. For instance, studies have shown that it is possible to design mechanism-based inhibitors that target DNMT1.
Table 3: Illustrative In Silico Screening of Hypothetical 2,3,5-Triacetyl-beta-D-ribofuranose Derivatives as DNMT1 Inhibitors.
Note: The data in this table is purely hypothetical and serves to illustrate the output of an in silico drug design workflow. It does not represent actual experimental or computational results for these specific compounds.
| Derivative ID | Modification on Ribose Scaffold | Predicted Docking Score (kcal/mol) | Key Predicted Interactions with DNMT1 Residues |
| D1 | 5-Fluorocytosine (B48100) at C1 | -9.5 | H-bond with Cys1226, Arg1310 |
| D2 | 5-Azacytosine at C1 | -9.2 | H-bond with Glu1266, pi-stacking with Phe1145 |
| D3 | Zebularine at C1 | -8.8 | H-bond with Arg1312, van der Waals with Pro1224 |
| D4 | 2-Aminopurine at C1 | -8.5 | H-bond with Val1580, hydrophobic interactions |
Future Research Trajectories and Emerging Applications of 2,3,5 Triacetyl Beta D Ribofuranose
Exploration of Chemo-Enzymatic Synthesis and Biocatalytic Transformations
The pursuit of more efficient and environmentally friendly synthetic methods has spurred interest in chemo-enzymatic approaches for the production and modification of 2,3,5-triacetyl-beta-D-ribofuranose. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis.
A notable advancement is the use of lipases for regioselective deacetylation. For instance, lipase (B570770) from Candida rugosa has been effectively used to selectively remove the acetyl group at the 5-position of 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, providing a convenient one-step method to prepare 1,2,3-tri-O-acetyl-beta-D-ribofuranose. researchgate.netcore.ac.ukcore.ac.uk This enzymatic approach offers high selectivity and can be performed under mild conditions, often in an open flask, with the potential for catalyst reuse. researchgate.net
Researchers are also exploring the use of immobilized enzymes, such as Lipozyme® TL IM, for the selective deacetylation of related compounds. nih.gov This technique not only facilitates catalyst separation but also enhances enzyme stability. Future research will likely focus on discovering and engineering novel enzymes with tailored specificities for the synthesis of unique ribofuranose derivatives. The integration of enzymatic steps into multi-step syntheses can significantly reduce the number of protection and deprotection steps, leading to more atom-economical and sustainable processes.
Development of Stereoselective Syntheses for Anomeric Purity
Achieving high anomeric purity is a critical challenge in the synthesis of nucleoside analogs, as the stereochemistry at the anomeric carbon (C1) significantly influences their biological activity. Traditional chemical glycosylation methods often yield a mixture of α and β anomers, necessitating difficult and costly purification steps.
Recent efforts have focused on developing highly stereoselective synthetic routes to obtain the desired β-anomer. One approach involves the use of specific catalysts and reaction conditions that favor the formation of the β-glycosidic bond. For example, methods have been developed for the β-selective introduction of an alkoxyl group at the 1-position of the D-ribofuranose backbone at high yields. google.com
Biocatalytic methods are also showing great promise in resolving anomeric mixtures. An efficient biocatalytic methodology has been developed for the separation of anomers of peracetylated O-aryl α,β-d-ribofuranosides. nih.gov This method utilizes the selective deacetylation of the α-anomer by an immobilized lipase, allowing for the easy separation of the two anomers. nih.gov Future research will likely explore the development of novel chiral catalysts and enzymatic systems to achieve even greater stereocontrol in the synthesis of β-D-ribofuranose derivatives, thereby streamlining the production of anomerically pure nucleoside analogs.
Integration into Flow Chemistry for Enhanced Efficiency and Sustainability
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The integration of 2,3,5-triacetyl-beta-D-ribofuranose synthesis and its subsequent transformations into flow chemistry systems is a promising area of future research.
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. durham.ac.uk The use of immobilized reagents and catalysts packed into columns within the flow system allows for in-line purification, simplifying the workup process. durham.ac.uk For instance, the synthesis of heterocyclic compounds, which are often targets in medicinal chemistry programs utilizing ribose derivatives, has been successfully demonstrated in flow systems. durham.ac.uk
Future research will likely focus on developing integrated, multi-step flow syntheses of nucleoside analogs starting from D-ribose. This could involve a continuous process of acetylation, glycosylation, and subsequent modifications, all performed in a single, automated system. Such advancements would significantly enhance the efficiency and sustainability of producing these important pharmaceutical intermediates.
Expanding its Role in the Synthesis of Novel Research Probes and Chemical Biology Tools
Beyond its use in the synthesis of therapeutic agents, 2,3,5-triacetyl-beta-D-ribofuranose is a valuable precursor for creating novel research probes and chemical biology tools. These molecules are essential for studying complex biological processes, such as viral replication and cellular signaling.
One emerging application is in the development of probes to study viral enzymes. For example, derivatives of this compound can be used to synthesize inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. nih.gov By incorporating modifications, such as fluorine atoms, into the ribose ring, researchers can create potent and selective inhibitors that can be used to probe the enzyme's active site and mechanism of action. oup.commdpi.com
Furthermore, this acetylated ribofuranose derivative can be used to construct probes for studying ADP-ribosylation, a key post-translational modification involved in various cellular processes. The SARS-CoV-2 macrodomain (Mac1), an ADP-ribosylhydrolase critical for viral replication, is a key target for such probes. nih.gov The synthesis of modified ADP-ribose analogs from 2,3,5-triacetyl-beta-D-ribofuranose can aid in the discovery of small molecule inhibitors of this viral enzyme.
Future research will undoubtedly expand the toolkit of chemical probes derived from 2,3,5-triacetyl-beta-D-ribofuranose. These tools will be instrumental in dissecting the intricate molecular mechanisms of diseases and identifying new therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
